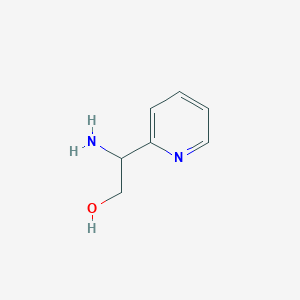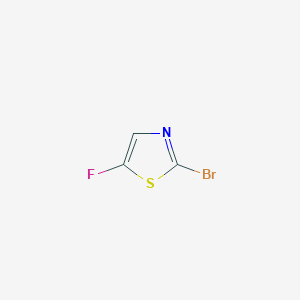
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Classification
Indole synthesis methods have garnered extensive interest for their potential applications in various fields, including the preparation of complex molecules like 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid. These methods are crucial for developing pharmaceuticals, materials science, and organic chemistry research. One review highlights the classification of indole syntheses, providing a framework for understanding different approaches to constructing the indole nucleus, which is integral to compounds like this compound (Taber & Tirunahari, 2011).
Biomass-Derived Chemical Synthesis
The synthesis and application of value-added chemicals from biomass, such as levulinic acid (LEV), underscore the versatility of carboxylic acid derivatives in drug synthesis and materials science. LEV and its derivatives, which can be used to synthesize related compounds, highlight the potential of this compound in sustainable chemistry and medicine (Zhang et al., 2021).
Biocatalysis and Environmental Applications
Carboxylic acids play a significant role in biocatalysis and environmental science, demonstrating the importance of derivatives like this compound in developing sustainable processes and studying microbial interactions with pollutants. Understanding the inhibition of biocatalysts by carboxylic acids can aid in engineering microbial strains for improved environmental remediation and biofuel production (Jarboe et al., 2013).
Antioxidant and Bioactive Compound Development
The search for antioxidants and bioactive compounds has led to the exploration of carboxylic acid derivatives for their potential health benefits. Studies on natural carboxylic acids and their effects on antioxidant, antimicrobial, and cytotoxic activity provide insight into designing more effective therapeutic agents. Such research underscores the significance of compounds like this compound in pharmaceutical development (Godlewska-Żyłkiewicz et al., 2020).
Extraction and Separation Technologies
Advances in the extraction and separation of carboxylic acids highlight the importance of chemical derivatives in industrial applications, including pharmaceuticals, agriculture, and environmental remediation. Research into efficient methods for carboxylic acid separation can improve the sustainability and efficiency of industrial processes, making derivatives like this compound valuable in multiple sectors (Djas & Henczka, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-6-9-8-10(12(16)17)4-5-11(9)15/h4-8H,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPWRLQOVJQGSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626732 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188751-54-4 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)






